6-Bromo-1-methyl-1H-indole-3-carbonitrile
Description
Properties
IUPAC Name |
6-bromo-1-methylindole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2/c1-13-6-7(5-12)9-3-2-8(11)4-10(9)13/h2-4,6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOTVYPLSYGORIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=C(C=C2)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 6-Bromo-1-methyl-1H-indole-3-carbonitrile typically follows a multi-step approach:
- Starting Material: 6-Bromoindole or 6-bromoindole-2-carboxylic acid derivatives.
- N-Methylation: Introduction of the methyl group at the nitrogen atom (N1) via alkylation.
- C3-Cyanation: Introduction of the cyano group at the 3-position of the indole ring, often via palladium-catalyzed direct cyanation or other cyanide sources.
N-Methylation of 6-Bromoindole
N-Methylation is commonly achieved by treating 6-bromoindole with methylating agents in the presence of a base. One documented approach involves:
- Dissolving 6-bromoindole in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
- Adding a base such as potassium hydroxide (KOH).
- Adding methylating agents like methyl iodide or methyl p-toluenesulfonate.
- Stirring the mixture at room temperature or slightly elevated temperatures for several hours.
This method yields N-methyl-6-bromoindole with high efficiency (yields around 85-93% reported for similar N-alkylations on indoles).
The key step is the introduction of the cyano group at the 3-position. Recent advances have utilized palladium-catalyzed direct cyanation of indoles using acetonitrile as the cyanide source, avoiding the use of toxic cyanide salts. A representative procedure is:
- Using PdCl2 as the palladium catalyst (5 mol%).
- Employing Cu(OAc)2 as a co-catalyst.
- Adding silver triflate (AgOTf) and 4-nitrobenzoic acid as additives.
- Conducting the reaction in a mixed solvent system of acetonitrile and DMF.
- Stirring under an oxygen atmosphere at elevated temperature (~135 °C) for 24 hours.
This method allows direct cyanation at the C3 position of N-substituted indoles, including N-methyl derivatives, with moderate to good yields (around 60-80% for similar substrates).
Alternative Methylation via Carboxylic Acid Derivative Methylation
Another approach involves methylation of 6-bromoindole-2-carboxylic acid derivatives to form methyl esters or methylated indole derivatives, which can be further transformed into the target compound. A patent describes:
- Reacting 6-bromo-indole-2-carboxylic acid in a C1-C6 amide solvent (e.g., DMF).
- Adding a C1-C10 amine buffer and a methylating agent such as dimethyl carbonate or dimethyl sulfate.
- Heating the mixture at 20-150 °C for 1-15 hours.
- Concentrating the reaction mixture under reduced pressure to isolate the methylated product.
This method is efficient for preparing methylated indole derivatives and can be adapted for N-methylation steps.
Summary Table of Preparation Methods
Research Findings and Analytical Data
- The palladium-catalyzed cyanation method is advantageous due to the use of acetonitrile as a less toxic cyanide source and mild reaction conditions.
- NMR analyses confirm the structure of the products, with characteristic chemical shifts for the cyano group at C3 and the methyl group on nitrogen.
- The reaction conditions are compatible with various substituents on the indole ring, including halogens like bromine at the 6-position.
Chemical Reactions Analysis
Substitution Reactions at the Bromine Atom
The bromine atom at the 6-position undergoes nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed coupling reactions due to its electron-withdrawing environment from the nitrile group.
Key Reactions:
-
Amination : Reacts with primary or secondary amines (e.g., morpholine, piperidine) under palladium catalysis to yield 6-amino derivatives. For example, using Pd(OAc)₂ and Xantphos in toluene at 110°C produces 6-(morpholin-4-yl)-1-methyl-1H-indole-3-carbonitrile .
-
Suzuki Coupling : Forms biaryl products with boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water at 80°C .
| Reaction Type | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Amination | Pd(OAc)₂, Xantphos, toluene, 110°C | 6-Amino derivatives | 70–85 |
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 80°C | 6-Aryl derivatives | 65–90 |
Reduction of the Nitrile Group
The nitrile group at the 3-position can be reduced to primary amines or aldehydes under controlled conditions:
-
LiAlH₄ Reduction : Full reduction with LiAlH₄ in THF at 0°C to room temperature yields 3-(aminomethyl)-6-bromo-1-methyl-1H-indole.
-
Partial Reduction : Staudinger-type reduction using P(NMe₂)₃ in MeOH selectively produces the aldehyde derivative.
| Reducing Agent | Conditions | Product |
|---|---|---|
| LiAlH₄ | THF, 0°C to RT | 3-(Aminomethyl)-6-bromo-1-methyl-1H-indole |
| P(NMe₂)₃ | MeOH, reflux | 3-Formyl-6-bromo-1-methyl-1H-indole |
Oxidation Reactions
The indole ring and methyl group exhibit limited oxidation reactivity, but the nitrile group can be hydrolyzed:
-
Nitrile Hydrolysis : Treatment with H₂SO₄ (80%) at 120°C converts the nitrile to a carboxylic acid, yielding 6-bromo-1-methyl-1H-indole-3-carboxylic acid .
| Reagents | Conditions | Product |
|---|---|---|
| H₂SO₄ (80%) | 120°C, 6 h | 6-Bromo-1-methyl-1H-indole-3-carboxylic acid |
Cyclization Reactions
The nitrile group participates in heterocycle formation:
-
Intramolecular Cyclization : With K₂CO₃ in DMF at 100°C, the nitrile reacts with adjacent substituents to form fused pyrimidine or triazole rings .
| Substrate | Conditions | Product |
|---|---|---|
| 6-Bromo-1-methyl-1H-indole-3-carbonitrile + NaN₃ | CuI, DMF, 100°C | 6-Bromo-1-methyl-1H-indolo[3,2-c]tetrazole |
Cross-Coupling Reactions
The bromine atom facilitates cross-coupling beyond Suzuki reactions:
-
Heck Coupling : With alkenes (e.g., styrene) and Pd(OAc)₂, forms 6-alkenyl derivatives.
-
Buchwald-Hartwig Amination : For secondary amine couplings, as described in Section 1.
Mechanistic Insights
-
Substitution Reactions : The bromine’s activation is enhanced by the electron-withdrawing nitrile group, favoring oxidative addition in palladium-catalyzed pathways .
-
Nitrile Reactivity : The cyano group’s electrophilicity allows reductions and hydrolyses, while its π-system enables cycloadditions.
This compound’s versatility makes it valuable in synthesizing pharmaceuticals, agrochemicals, and functional materials. Its reactions are optimized for high regioselectivity and yield, as demonstrated in peer-reviewed studies .
Scientific Research Applications
Chemical Properties and Structure
6-Bromo-1-methyl-1H-indole-3-carbonitrile is characterized by the presence of a bromine atom at the 6-position and a nitrile group at the 3-position of the indole ring. Its chemical structure can be represented as follows:
- Molecular Formula: CHBrN
- CAS Number: 17355-83-8
The compound's unique structure contributes to its biological activity, making it a subject of interest in drug discovery.
Medicinal Chemistry
This compound has been studied for its potential as a therapeutic agent due to its structural similarity to other biologically active compounds. Key applications include:
- Anticancer Activity: Research indicates that derivatives of indole compounds, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown IC50 values indicating potent inhibition of cell proliferation in breast and lung cancer models .
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 4.2 | |
| A549 (Lung Cancer) | 3.1 | |
| SKOV3 (Ovarian Cancer) | 2.1 |
DYRK1A Inhibition
Recent studies have evaluated this compound as a potential inhibitor of Dual-specificity Tyrosine-phosphorylation Regulated Kinase 1A (DYRK1A). Molecular docking studies suggest that this compound can effectively bind to DYRK1A, demonstrating minimal cytotoxicity while inhibiting kinase activity in cell cultures .
Anti-inflammatory Properties
Indole derivatives have been recognized for their anti-inflammatory properties. The nitrile group present in this compound may contribute to modulating inflammatory pathways, making it a candidate for developing anti-inflammatory drugs .
Case Study 1: Anticancer Activity Assessment
In a study assessing the anticancer properties of various indole derivatives, this compound was tested against multiple cancer cell lines. The compound exhibited significant growth inhibition, particularly in MCF-7 and A549 cells, highlighting its potential as an anticancer therapeutic agent.
Case Study 2: DYRK1A Inhibition Mechanism
Another investigation focused on the mechanism of DYRK1A inhibition by indole derivatives. The study utilized molecular docking techniques to elucidate binding interactions between this compound and DYRK1A, revealing key residues involved in the binding process and suggesting further modifications to enhance efficacy .
Mechanism of Action
The mechanism of action of 6-Bromo-1-methyl-1H-indole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain kinases or interact with DNA to exert its biological effects . The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below compares 6-Bromo-1-methyl-1H-indole-3-carbonitrile with key analogs, focusing on substituent positions and properties:
Key Observations :
- Bromine Position : Bromine at C6 vs. C7 alters electronic distribution and steric effects. For example, 7-bromo derivatives (e.g., 13d) exhibit downfield shifts in H-2 (δ ~8.3) compared to unmethylated analogs (δ ~8.35) .
- Cyanide Group : The electron-withdrawing -CN at C3 stabilizes the indole ring and may enhance binding to kinase active sites .
Physicochemical Properties
- Melting Points : Methylated derivatives (e.g., 13d) generally exhibit higher melting points (158–159°C) than NH analogs (148–151°C), attributed to reduced hydrogen bonding .
- Solubility : The N-methyl group in this compound likely reduces aqueous solubility compared to 6-Bromo-1H-indole-3-carbonitrile, as seen in similar compounds .
- Spectroscopic Data :
Biological Activity
6-Bromo-1-methyl-1H-indole-3-carbonitrile is a compound belonging to the indole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
This compound is characterized by the presence of a bromine atom at the 6th position and a carbonitrile group at the 3rd position of the indole ring. These structural features contribute to its unique reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C10H8BrN |
| Molecular Weight | 224.08 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The compound's biological activity is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors:
- Kinase Inhibition : It has been shown to inhibit specific kinases involved in cell signaling pathways, which can affect cellular proliferation and survival.
- DNA Interaction : The compound may also bind to DNA, influencing gene expression and cellular processes.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Anticancer Activity : Indole derivatives, including this compound, have demonstrated cytotoxic effects against various cancer cell lines. For example, studies have shown that it can induce apoptosis in cancer cells by modulating signaling pathways .
- Antimicrobial Properties : The presence of the bromine atom enhances its antimicrobial activity against a range of pathogens, making it a candidate for developing new antibiotics .
- Antiviral Effects : Preliminary studies suggest potential antiviral activity against viruses such as SARS-CoV-2, indicating its relevance in current infectious disease research .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Anticancer Effects : A research article reported that this compound exhibited significant cytotoxicity against human cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer), with IC50 values indicating effective inhibition of cell growth.
- Antimicrobial Activity Study : Another study evaluated the antimicrobial efficacy of various indole derivatives, including this compound, demonstrating notable activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 33 μM .
Comparison with Related Compounds
To understand the uniqueness of this compound, it is essential to compare it with other similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Bromo-1H-indole-3-carbonitrile | Bromine at 6th position; carbonitrile at 3rd | Anticancer, antimicrobial |
| 6-Bromo-1H-indole | Lacks methyl group; similar bromine position | Reduced biological activity |
| 1-Methyl-1H-indole-3-carbonitrile | Lacks bromine; retains carbonitrile | Different reactivity |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 6-Bromo-1-methyl-1H-indole-3-carbonitrile, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves bromination of a pre-functionalized indole scaffold. For example, iodination methods for analogous compounds (e.g., 6-Iodo-1H-indole-3-carbaldehyde) use halogenation agents like N-bromosuccinimide (NBS) in solvents such as dichloromethane or acetonitrile under controlled temperatures (40–60°C) . Methylation at the 1-position can be achieved via alkylation reactions using methyl iodide and a base like potassium carbonate. Purification often employs recrystallization or column chromatography to isolate the product.
Q. How can NMR and X-ray crystallography be used to confirm the structure of this compound?
- Methodology :
- NMR : and NMR spectra verify substituent positions. The methyl group at the 1-position appears as a singlet (~δ 3.8 ppm), while the nitrile group deshields adjacent protons.
- X-ray crystallography : Single-crystal X-ray diffraction (e.g., using SHELX programs ) resolves bond lengths and angles. For example, the dihedral angle between the indole ring and substituents in related compounds (e.g., 6-Bromo-1H-indole-3-carboxylic acid) is ~6°, confirming planarity . Hydrogen-bonding interactions (e.g., N–H⋯O) can further validate packing arrangements .
Q. How does the bromine substituent affect the reactivity of this compound compared to chloro or iodo analogs?
- Methodology : Bromine’s moderate electronegativity and leaving-group ability make it suitable for Suzuki-Miyaura cross-coupling reactions. Compared to iodo derivatives (higher reactivity but lower stability) and chloro derivatives (lower reactivity), bromine balances stability and versatility in nucleophilic substitutions . Kinetic studies using UV-Vis or HPLC can quantify substitution rates under varying catalysts (e.g., Pd(PPh)).
Advanced Research Questions
Q. What strategies resolve contradictions in reported crystallographic data for halogenated indole derivatives?
- Methodology : Discrepancies in unit cell parameters or hydrogen-bonding networks may arise from polymorphism or solvent inclusion. Re-refinement using SHELXL with high-resolution data (e.g., synchrotron sources) improves accuracy. For example, reanalysis of 6-Bromo-1H-indole-3-carboxylic acid confirmed dimeric hydrogen-bonding motifs via O–H⋯O interactions . Comparative studies with analogous compounds (e.g., 6-Chloro derivatives) can identify systematic errors .
Q. How can computational modeling predict the regioselectivity of further functionalization at the bromine site?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) evaluate transition states for cross-coupling or nucleophilic aromatic substitution. Fukui indices identify electrophilic hotspots, while Molecular Electrostatic Potential (MEP) maps highlight electron-deficient regions near the bromine atom. Docking studies with palladium catalysts (e.g., Pd/Pd cycles) simulate ligand coordination to optimize reaction conditions .
Q. What safety protocols are critical for handling brominated indole derivatives in large-scale reactions?
- Methodology :
- Controlled atmosphere : Use inert gas (N or Ar) to prevent decomposition during bromination .
- Personal protective equipment (PPE) : Wear nitrile gloves, anti-static lab coats, and goggles to avoid skin/eye contact with bromine vapor .
- Waste disposal : Neutralize residual bromine with sodium thiosulfate before aqueous disposal.
Q. How can this compound serve as a precursor for bioactive molecule synthesis?
- Methodology : The bromine atom enables late-stage diversification. For example:
- Anticancer agents : Suzuki coupling with boronic acids introduces aryl groups targeting kinase inhibitors.
- Antimicrobials : Nucleophilic substitution with amines generates quaternary ammonium derivatives.
Biological screening (e.g., MIC assays or kinase inhibition studies) validates activity, while SAR analysis optimizes substituent effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
